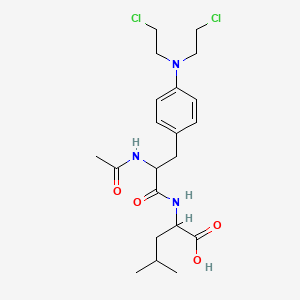
NCGC1481
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NCGC1481 is a novel potent inhibitor of IRAK1/4 and FLT3 with improved solubility, stability, and permeability properties suitable for in vivo utility.
Wissenschaftliche Forschungsanwendungen
NIH Chemical Genomics Center
The NIH Chemical Genomics Center (NCGC), as part of the Molecular Libraries and Screening Center Network, aims to empower the scientific community with small molecule compounds for research. NCGC's role in innovative discoveries during its pilot phase is crucial (Thomas et al., 2009).
FLT3 Mutations in AML Treatment
NCGC1481 is a type I kinase inhibitor demonstrating potent activity against FMS-like tyrosine kinase 3 (FLT3) mutations in acute myeloid leukemia (AML). This compound shows superior antileukemic activity against FLT3-mutant AML cells both in vitro and in vivo, highlighting its potential in targeted AML therapy (Jones et al., 2020).
Quantitative High-Throughput Screening (qHTS)
The NCGC's quantitative high-throughput screening (qHTS) platform is pivotal for the Tox21 collaboration, enabling the screening of large numbers of compounds. This paradigm shift in toxicity testing involves using in vitro methods to prioritize compounds for further study and develop predictive models for human health effects (Shukla et al., 2010).
Eigenschaften
Produktname |
NCGC1481 |
|---|---|
Molekularformel |
C21H23N7O |
Molekulargewicht |
389.463 |
IUPAC-Name |
6-(7-Methoxy-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(pyrrolidin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C21H23N7O/c1-27-12-14(9-24-27)16-13-28-18(11-23-21(28)8-19(16)29-2)17-4-3-5-20(26-17)25-15-6-7-22-10-15/h3-5,8-9,11-13,15,22H,6-7,10H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
IALDYVNFZAPNJV-UHFFFAOYSA-N |
SMILES |
CN1N=CC(C2=CN3C(C=C2OC)=NC=C3C4=CC=CC(NC5CNCC5)=N4)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NCGC1481; NCGC-1481; NCGC 1481 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-[3-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]benzenesulfonamide](/img/structure/B1193160.png)
![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)

